5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Description

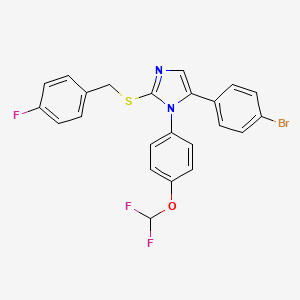

This compound is a substituted imidazole derivative with a 4-bromophenyl group at position 5, a 4-(difluoromethoxy)phenyl group at position 1, and a (4-fluorobenzyl)thio moiety at position 2. Its molecular formula is C₂₃H₁₆BrF₃N₂OS, and its molecular weight is 529.36 g/mol.

Properties

IUPAC Name |

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrF3N2OS/c24-17-5-3-16(4-6-17)21-13-28-23(31-14-15-1-7-18(25)8-2-15)29(21)19-9-11-20(12-10-19)30-22(26)27/h1-13,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEFGLRPFUDMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic compound with a complex molecular structure and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : C23H16BrF3N2OS

- Molecular Weight : 505.4 g/mol

- IUPAC Name : 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole

- CAS Number : 1226455-72-6

The compound features multiple functional groups, including bromine, fluorine, and sulfur, which contribute to its biological properties.

Research indicates that this compound acts as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor protein (APP). The inhibition of BACE1 is crucial for reducing the production of amyloid-beta peptides, which aggregate to form plaques associated with Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits BACE1 activity. This inhibition can lead to decreased levels of amyloid-beta, suggesting potential therapeutic benefits for Alzheimer's disease treatment. The compound's efficacy was measured using various assays that quantify BACE1 activity in neuronal cell lines .

In Vivo Studies

Animal models have been utilized to further explore the pharmacodynamics of this compound. In these studies, administration of the compound resulted in significant reductions in amyloid plaque formation in the brains of transgenic mice models for Alzheimer's disease. These findings highlight the potential for this compound as a candidate for drug development aimed at treating cognitive decline associated with neurodegenerative diseases .

Case Studies

Several case studies have reported on the effectiveness of compounds structurally similar to this compound. For instance:

- Study 1 : A study published in a peer-reviewed journal showed that similar imidazole derivatives exhibited neuroprotective effects and improved cognitive function in Alzheimer’s disease models.

- Study 2 : Another investigation focused on the pharmacokinetics and toxicity profile of related compounds, demonstrating favorable absorption and minimal adverse effects at therapeutic doses.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related imidazole derivatives, emphasizing substituent variations and their implications:

Key Comparative Insights

Bromine vs. Chlorine Substituents :

Bromine’s larger atomic radius and polarizability compared to chlorine () may enhance hydrophobic interactions in biological targets, as seen in antimicrobial thiazole derivatives . The target compound’s 4-bromophenyl group could similarly improve binding affinity in therapeutic applications.

Fluorinated Groups :

The 4-(difluoromethoxy)phenyl and 4-fluorobenzyl groups in the target compound likely contribute to metabolic stability. Fluorine’s electronegativity reduces oxidative metabolism, a feature exploited in TGR5 agonists () and antifungal benzimidazoles () .

Thioether vs. Thiol Linkages: The (4-fluorobenzyl)thio group in the target compound differs from thiol-containing analogs (e.g., ).

Steric and Electronic Effects :

- The isobutylthio substituent in offers reduced steric bulk compared to the target’s fluorobenzylthio, possibly altering target selectivity.

- The 3-nitrophenyl group in introduces strong electron-withdrawing effects, which could modulate reactivity in enzymatic environments .

Biological Activity Trends: TGR5 agonists () prioritize substituents like 3,4-dimethoxyphenyl for potency, whereas antimicrobial compounds () favor halogenated aromatic rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.